4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(3-methoxyphenyl)benzamide

Medicinal chemistry Physicochemical profiling Lead optimization

4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-N-(3-methoxyphenyl)benzamide (CAS 476308-51-7) is a synthetic small-molecule sulfonylbenzamide derivative with molecular formula C21H26N2O4S and molecular weight 402.51 g/mol. The compound features a 3,5-dimethylpiperidine sulfonamide linked to a benzamide core bearing a 3-methoxyphenyl (meta-methoxy) anilide substituent.

Molecular Formula C21H26N2O4S
Molecular Weight 402.51
CAS No. 476308-51-7
Cat. No. B2525891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(3-methoxyphenyl)benzamide
CAS476308-51-7
Molecular FormulaC21H26N2O4S
Molecular Weight402.51
Structural Identifiers
SMILESCC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC)C
InChIInChI=1S/C21H26N2O4S/c1-15-11-16(2)14-23(13-15)28(25,26)20-9-7-17(8-10-20)21(24)22-18-5-4-6-19(12-18)27-3/h4-10,12,15-16H,11,13-14H2,1-3H3,(H,22,24)
InChIKeyREHSXCBBWJTBGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-N-(3-methoxyphenyl)benzamide (CAS 476308-51-7): Structural Identity and Class Context for Procurement Decisions


4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-N-(3-methoxyphenyl)benzamide (CAS 476308-51-7) is a synthetic small-molecule sulfonylbenzamide derivative with molecular formula C21H26N2O4S and molecular weight 402.51 g/mol . The compound features a 3,5-dimethylpiperidine sulfonamide linked to a benzamide core bearing a 3-methoxyphenyl (meta-methoxy) anilide substituent. It belongs to the broader N-(substituted sulfonyl)benzamide class, members of which have been disclosed as voltage-gated sodium channel (Nav1.7) inhibitors in patent literature [1]. The compound has been deposited in PubChem and subjected to high-throughput screening in at least three bioassays, including a cell-based screen for GPR151 activators (AID 1508602) and AlphaScreen-based biochemical assays (AID 1259310, AID 1259374) at The Scripps Research Institute Molecular Screening Center . However, the specific quantitative activity outcomes from these screens are not publicly disclosed in the open literature, limiting the availability of target-specific potency data for this compound.

Why Near-Analog Substitution Is Inadvisable for 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-N-(3-methoxyphenyl)benzamide (CAS 476308-51-7)


Within the sulfonylbenzamide chemical space, seemingly minor substituent positional changes can produce substantial shifts in target engagement, physicochemical properties, and assay behavior. The 3-methoxyphenyl (meta) anilide moiety in CAS 476308-51-7 is isomeric with the 4-methoxyphenyl (para) variant (CAS 392324-03-7), yet meta substitution alters the vector of the methoxy oxygen relative to the amide NH, affecting both intramolecular and target-bound hydrogen-bonding geometry [1]. In the broader N-sulfonylbenzamide class, structure–activity relationships for Nav1.7 inhibition have demonstrated that even single-atom changes to the anilide ring substitution pattern can modulate potency and isoform selectivity profiles [2]. Additionally, piperidine ring substitution (3,5-dimethyl vs. unsubstituted piperidine as in CAS 1207052-94-5) influences sulfonamide conformational preferences and metabolic stability. These structural variables collectively mean that procurement of a ''close analog'' in place of the exact compound introduces uncontrolled experimental variables that can compromise SAR interpretability, screening reproducibility, and lead optimization trajectory.

Quantitative Differentiation Evidence for 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-N-(3-methoxyphenyl)benzamide (CAS 476308-51-7) Relative to Structural Analogs


Meta- vs. Para-Methoxy Anilide Substitution: Computed Physicochemical Property Divergence

The target compound (CAS 476308-51-7, 3-methoxy anilide) differs from its closest commercially cataloged isomer, 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxyphenyl)benzamide (CAS 392324-03-7, 4-methoxy anilide), solely in the position of the methoxy substituent on the N-phenyl ring. Computed physicochemical properties for the 4-methoxy isomer include XLogP3 = 3.6 and topological polar surface area (TPSA) = 84.1 Ų [1]. While the molecular formula (C21H26N2O4S) and molecular weight (402.51) are identical for both isomers, the meta vs. para methoxy placement alters the molecular dipole moment vector and the spatial orientation of the hydrogen-bond acceptor oxygen. This positional isomerism is expected to produce differential logD, chromatographic retention time, and protein-binding surface complementarity, even though explicit experimental logD values for the 3-methoxy isomer are not publicly available.

Medicinal chemistry Physicochemical profiling Lead optimization

3,5-Dimethylpiperidine vs. Unsubstituted Piperidine: Conformational and Steric Differentiation

The 3,5-dimethylpiperidine sulfonamide motif in CAS 476308-51-7 introduces two methyl substituents at the 3- and 5-positions of the piperidine ring, which are absent in analogs such as N-(3-methoxyphenyl)-3-(piperidin-1-ylsulfonyl)benzamide (CAS not individually cataloged; molecular formula C19H22N2O4S, MW 374.5) [1]. The 3,5-dimethyl substitution restricts chair-flipping conformational dynamics of the piperidine ring and increases steric bulk adjacent to the sulfonamide linkage. In the broader sulfonylbenzamide class, 3,5-dimethylpiperidine-containing derivatives have been explicitly exemplified as Nav1.7 inhibitors in patent filings (e.g., WO2019062848A1), whereas unsubstituted piperidine analogs within the same Markush structures generally exhibit reduced target potency [2]. No published head-to-head enzymatic or cellular IC50 comparison between CAS 476308-51-7 and its des-methyl piperidine analog is available in the open literature.

Conformational analysis Sulfonamide SAR Medicinal chemistry

PubChem High-Throughput Screening Coverage: Differential Assay Fingerprint Relative to In-Class Compounds

CAS 476308-51-7 has been tested in at least three PubChem-deposited high-throughput screening assays: a cell-based primary screen for GPR151 activators (PubChem AID 1508602), an AlphaScreen-based biochemical assay for activators (AID 1259310), and an AlphaScreen-based biochemical assay for inhibitors (AID 1259374), all conducted at The Scripps Research Institute Molecular Screening Center . This assay panel provides a partial bioactivity fingerprint. By contrast, the 4-methoxy positional isomer (CAS 392324-03-7) does not have the same PubChem bioassay deposition profile publicly listed, and many in-class sulfonylbenzamide analogs lack any publicly deposited screening data. The specific percent activity or AC50/IC50 values for CAS 476308-51-7 in these assays are not disclosed in the public domain.

High-throughput screening Bioassay profiling Target identification

N-Sulfonylbenzamide Class-Level Selectivity Potential: Nav1.7 Inhibitor Pharmacophore Context

The N-(substituted sulfonyl)benzamide chemotype, to which CAS 476308-51-7 belongs, has been the subject of multiple patent filings disclosing Nav1.7 (SCN9A) inhibitory activity. Patent WO2019062848A1 specifically claims N-(substituted sulfonyl)benzamide derivatives encompassing the 3,5-dimethylpiperidine sulfonamide substructure, with representative examples demonstrating Nav1.7 inhibitory activity [1]. Related patent families (e.g., WO2016124141A1, WO2015051043A1) further establish that para-sulfonylbenzamide derivatives with substituted anilides can achieve Nav1.7 selectivity over other Nav isoforms, a key differentiator for pain-targeted therapeutics [2]. However, CAS 476308-51-7 itself has not been individually characterized for Nav1.7 IC50, isoform selectivity ratio, or in vivo efficacy in any publicly available publication. Pharmacological claims for this specific compound must therefore be considered unvalidated.

Ion channel pharmacology Pain research Nav1.7 inhibition

Recommended Application Scenarios for 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-N-(3-methoxyphenyl)benzamide (CAS 476308-51-7) Based on Available Evidence


Positional Isomer SAR Probe in Sulfonylbenzamide Lead Optimization

When a medicinal chemistry program has established initial activity for a 4-methoxyphenyl sulfonylbenzamide series, CAS 476308-51-7 can serve as the meta-methoxy comparator to experimentally determine whether shifting the methoxy group from para to meta position alters target potency, selectivity, or ADME properties. The identical molecular formula (C21H26N2O4S, MW 402.51) between CAS 476308-51-7 and the 4-methoxy isomer (CAS 392324-03-7) [1] removes molecular weight and atom-count as confounding variables, isolating the contribution of substituent vector geometry to the observed SAR.

Nav1.7 Inhibitor Pharmacophore Validation and Patent Landscape Exploration

Given that the N-sulfonylbenzamide chemotype is extensively claimed as Nav1.7 inhibitors across multiple patent families [2], CAS 476308-51-7 can be employed as a structurally representative tool compound to validate Nav1.7 assay platforms, benchmark screening cascade performance, or probe the boundaries of existing intellectual property space. Its inclusion in an in-house Nav1.7 panel alongside known reference inhibitors allows assessment of whether the 3-methoxyphenyl substitution pattern offers any isoform-selectivity advantage not captured by the patent-exemplified compounds.

Computational Chemistry Benchmarking: Meta-Substituent Conformational Sampling

The 3-methoxy group in CAS 476308-51-7 can adopt multiple rotameric states relative to the amide bond, creating a conformational ensemble that is more complex than that of the 4-methoxy analog (where the methoxy group is symmetrical with respect to the molecular axis). This property makes CAS 476308-51-7 a useful test case for benchmarking conformational sampling algorithms, free-energy perturbation (FEP) calculations for substituent positional changes, or pharmacophore model refinement, where the computed energy difference between meta and para isomers provides a quantitative validation metric.

High-Throughput Screening Hit Follow-Up with Pre-Existing Bioassay Context

Unlike many commercially available screening compounds that lack any publicly documented assay history, CAS 476308-51-7 has been tested in three PubChem-deposited HTS assays at the Scripps Research Institute Molecular Screening Center . Although the quantitative results are not publicly accessible, this prior screening history reduces the uncertainty associated with compound quality and assay compatibility. Researchers pursuing GPR151, AlphaScreen-based biochemical targets, or general GPCR screening can leverage this existing assay context when designing confirmatory or counter-screening experiments.

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